molecular formula C14H11FS2 B3065140 4-Fluorobenzenecarbodithioic acid phenylmethyl ester CAS No. 305378-88-5

4-Fluorobenzenecarbodithioic acid phenylmethyl ester

Cat. No.: B3065140
CAS No.: 305378-88-5
M. Wt: 262.4 g/mol
InChI Key: QGFPQZFAGJCQRB-UHFFFAOYSA-N
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Description

4-Fluorobenzenecarbodithioic acid phenylmethyl ester is an organic compound that belongs to the class of dithioesters It is characterized by the presence of a fluorine atom on the benzene ring and a carbodithioic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzenecarbodithioic acid phenylmethyl ester typically involves the reaction of 4-fluorobenzenethiol with carbon disulfide and a suitable alkylating agent such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the dithioester. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Common solvents include ethanol, methanol, or dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenecarbodithioic acid phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithioester group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

    Reaction Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and reaction times

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, thioethers

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluorobenzenecarbodithioic acid phenylmethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluorobenzenecarbodithioic acid phenylmethyl ester involves its interaction with nucleophiles, particularly thiol groups in biomolecules. The compound can form covalent bonds with these nucleophiles, leading to the modification of the target molecules. This interaction can affect various molecular pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenethiol: Similar structure but lacks the carbodithioic acid ester group.

    Benzyl 4-fluorobenzenecarbodithioate: Similar structure but with different alkyl groups.

    4-Fluorobenzenecarbodithioic acid ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.

Uniqueness

4-Fluorobenzenecarbodithioic acid phenylmethyl ester is unique due to the presence of both the fluorine atom and the carbodithioic acid ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with nucleophiles. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 4-fluorobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPQZFAGJCQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460977
Record name 4-Fluorobenzenecarbodithioic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305378-88-5
Record name 4-Fluorobenzenecarbodithioic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzoic acid (1.40 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 12 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl-4-fluorodithiobenzoate (1.86 g, 71%). It was further characterized by 1H and 13C-NMR.
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1.4 g
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4.44 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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